2-Bromo-4-fluoro-3-methyl-1-(methylthio)-benzene
Description
The exact mass of the compound this compound is 233.95141 g/mol and the complexity rating of the compound is 131. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
3-bromo-1-fluoro-2-methyl-4-methylsulfanylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrFS/c1-5-6(10)3-4-7(11-2)8(5)9/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANHCUNYBRFOBPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1Br)SC)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrFS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801227726 | |
| Record name | Benzene, 2-bromo-4-fluoro-3-methyl-1-(methylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801227726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1879026-25-1 | |
| Record name | Benzene, 2-bromo-4-fluoro-3-methyl-1-(methylthio)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1879026-25-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 2-bromo-4-fluoro-3-methyl-1-(methylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801227726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Contextualization Within Modern Synthetic Organic Chemistry
Modern synthetic organic chemistry has evolved from the discovery of fundamental reactions to the strategic design of complex molecular targets. fishersci.comyoutube.com The discipline is marked by the development of robust and efficient transformations that enable the construction of intricate structures with high precision. fishersci.com Key methodologies, such as transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, and Sonogashira couplings), have revolutionized the way chemists form carbon-carbon and carbon-heteroatom bonds. fiveable.me Alongside these, classical reactions like electrophilic and nucleophilic aromatic substitution remain indispensable tools for functionalizing aromatic rings. fiveable.meacs.org
The contemporary approach to synthesis emphasizes efficiency and modularity, often employing retrosynthetic analysis to deconstruct a complex target molecule into simpler, readily available starting materials. fiveable.me This strategic planning is crucial when dealing with polysubstituted aromatic compounds, where the order of substituent introduction dictates the feasibility and outcome of the synthetic route. masterorganicchemistry.com The goal is to assemble molecular "toolkits" of versatile building blocks that can be readily modified to generate diverse libraries of compounds for various applications.
The Strategic Importance of Poly Halogenated and Alkylthio Substituted Aromatic Scaffolds in Advanced Chemical Synthesis
Aromatic scaffolds featuring multiple halogens and alkylthio groups are of profound strategic importance in contemporary synthesis. Polyhalogenated aromatic hydrocarbons are a significant class of organic compounds whose unique properties are leveraged in various fields. mdpi.com The presence of different halogen atoms on a benzene (B151609) ring provides orthogonal "handles" for sequential, site-selective modifications. For instance, a bromine atom is an excellent substrate for a wide range of palladium-catalyzed cross-coupling reactions, allowing for the introduction of carbon, nitrogen, or oxygen-based functionalities. fiveable.me Fluorine atoms, in contrast, are often incorporated to modulate the electronic properties, metabolic stability, and bioavailability of molecules, a common strategy in pharmaceutical chemistry.
Alkylthio-substituted aromatic compounds are also highly valuable. The sulfur atom can be oxidized to form sulfoxides and sulfones, further diversifying the molecular structure and properties. Thioethers are key components in various materials, including conjugated polymers for electronics, and are present in numerous biologically active molecules. researchgate.net The synthesis of these structures often involves methodologies like the bromothiolation of aryne intermediates or the oxidative difluoromethylation of thiophenols, highlighting the specialized techniques developed to handle these functionalities. acs.orgacs.org The combination of halogens and alkylthio groups on a single aromatic ring, as seen in hexasubstituted benzenes, creates a functionality-rich platform for developing novel materials with tailored properties, such as those governed by halogen-bonding interactions. mdpi.com
Rationale for Comprehensive Investigation of 2 Bromo 4 Fluoro 3 Methyl 1 Methylthio Benzene As a Model System
The compound 2-Bromo-4-fluoro-3-methyl-1-(methylthio)-benzene serves as an exemplary model system for investigating the synthesis and reactivity of highly functionalized aromatic rings. Its structure contains four distinct substituents—bromo, fluoro, methyl, and methylthio groups—each imparting specific steric and electronic influences. This polysubstitution presents a compelling case for comprehensive study, as it allows researchers to explore regioselectivity in subsequent chemical transformations.
The rationale for its investigation is multifaceted:
Synthetic Versatility : The bromo group provides a reactive site for cross-coupling reactions, while the methylthio group can be subjected to oxidation or other modifications.
Probing Electronic Effects : The interplay between the electron-donating methyl and methylthio groups and the electron-withdrawing fluoro and bromo groups creates a unique electronic environment on the benzene (B151609) ring, influencing the rates and positions of further electrophilic or nucleophilic substitutions.
Steric Hindrance Studies : The adjacent methyl and bromo groups introduce significant steric bulk, which can be used to study how hindrance affects reaction outcomes and to direct incoming reagents to less crowded positions.
As a well-defined chemical entity, it acts as a versatile building block for constructing more complex, high-value molecules for applications in medicinal chemistry and materials science.
| Property | Value | Reference |
|---|---|---|
| CAS Number | 1879026-25-1 | sigmaaldrich.com |
| Molecular Weight | 235.12 g/mol | sigmaaldrich.com |
| IUPAC Name | (2-bromo-4-fluoro-3-methylphenyl)(methyl)sulfane | sigmaaldrich.com |
| Physical Form | Solid | sigmaaldrich.com |
| Purity | 97% | sigmaaldrich.com |
| InChI Key | ANHCUNYBRFOBPF-UHFFFAOYSA-N | sigmaaldrich.com |
Overview of Current Research Paradigms Applied to the Elucidation of Novel Aromatic Systems
Regioselective Bromination and Fluorination Strategies on Precursor Aromatic Systems
The introduction of halogen atoms at specific positions on an aromatic ring is a critical step in the synthesis of this compound. The desired 2-bromo and 4-fluoro substitution pattern requires careful consideration of directing group effects and the choice of halogenating agents.
Directed Ortho Metalation (DoM)-Mediated Halogenation and Related Protocols
Directed ortho metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.org This technique relies on the use of a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate the ortho-position, creating a reactive aryllithium intermediate that can then be quenched with an electrophile. wikipedia.org
For the synthesis of precursors to the target molecule, a strategically chosen DMG can facilitate the introduction of a halogen at a specific ortho-position. For instance, a methoxy (B1213986) or an amide group can direct lithiation to the adjacent carbon, which can then be treated with an electrophilic bromine or fluorine source.
| Directing Group | Lithiating Agent | Electrophilic Halogen Source | Position of Halogenation |
| -OCH₃ | n-BuLi or s-BuLi | CBr₄, NBS, F-TEDA-BF₄ (Selectfluor) | Ortho to the methoxy group |
| -CONR₂ | t-BuLi | Br₂, I₂, NFSI | Ortho to the amide group |
| -NHBoc | s-BuLi/TMEDA | I₂, BrCl, F-TEDA-BF₄ | Ortho to the protected amine |
This table presents generalized examples of DoM for halogenation. The specific conditions would need to be optimized for the particular substrate.
The choice of the DMG is crucial as it dictates the initial position of functionalization. Subsequent manipulations of the DMG or the introduction of other substituents would then be necessary to achieve the final substitution pattern of this compound.
Electrophilic and Nucleophilic Aromatic Substitution Pathways for Halogen Installation
Electrophilic aromatic substitution (EAS) is a fundamental process for the halogenation of aromatic rings. The regiochemical outcome of EAS is governed by the electronic properties of the substituents already present on the ring. Activating groups (e.g., -CH₃, -OCH₃, -SCH₃) are typically ortho-, para-directing, while deactivating groups (e.g., -NO₂, -CN, -SO₃H) are meta-directing. Halogens themselves are deactivating yet ortho-, para-directing.
In a potential synthetic route to this compound, the sequential introduction of bromine and fluorine would need to account for these directing effects. For example, starting with a 3-methylthioanisole, bromination would likely occur at the positions ortho and para to the activating methoxy and methylthio groups. Separation of the desired isomer would be a critical step.
Nucleophilic aromatic substitution (SNA) offers an alternative pathway for the introduction of fluorine. This reaction is favored on aromatic rings bearing strongly electron-withdrawing groups and a good leaving group (e.g., -Cl, -NO₂). While less common for direct fluorination with F⁻ due to the high reactivity of the fluoride (B91410) ion, specialized reagents and conditions can be employed.
| Reaction Type | Substrate Example | Reagents | Product(s) |
| Electrophilic Bromination | 3-Methylanisole | Br₂/FeBr₃ | Mixture of 2-bromo-, 4-bromo-, and 6-bromo-3-methylanisole |
| Electrophilic Fluorination | 1-Bromo-3-methylbenzene | Selectfluor (F-TEDA-BF₄) | Mixture of fluorinated isomers |
| Nucleophilic Fluorination | 2,4-Dinitrochlorobenzene | KF/phase-transfer catalyst | 1-Fluoro-2,4-dinitrobenzene |
This table provides illustrative examples of aromatic halogenation reactions.
Selective Introduction and Manipulation of the Methylthio Moiety
The methylthio (-SCH₃) group is a key functional group in the target molecule. Its introduction and potential manipulation require specific synthetic methodologies.
Thiolation Reactions and C-S Bond Formation Methodologies
The formation of an aryl-sulfur bond can be achieved through several methods. A common approach is the reaction of an aryl halide with a methylthiolate salt (e.g., sodium thiomethoxide, CH₃SNa). This is a nucleophilic aromatic substitution reaction.
Copper-catalyzed cross-coupling reactions, often referred to as Ullmann-type couplings, provide a versatile method for the formation of C-S bonds. These reactions typically involve an aryl halide, a thiol or thiolate, a copper catalyst, a ligand, and a base.
| Reaction Type | Aryl Halide | Sulfur Source | Catalyst/Reagents | Product |
| Nucleophilic Substitution | Aryl chloride/bromide | CH₃SNa | DMSO, heat | Aryl methyl sulfide |
| Copper-Catalyzed Coupling | Aryl iodide/bromide | CH₃SH | CuI, ligand (e.g., phenanthroline), base (e.g., K₂CO₃) | Aryl methyl sulfide |
| Palladium-Catalyzed Coupling | Aryl bromide/triflate | CH₃SH | Pd catalyst, phosphine (B1218219) ligand, base | Aryl methyl sulfide |
This table summarizes common methods for the synthesis of aryl methyl thioethers.
Stereoselective and Regioselective Introduction of Alkyl Groups
The placement of the methyl group at the 3-position of the benzene (B151609) ring is a key regiochemical challenge.
A Friedel-Crafts alkylation is a classic method for introducing alkyl groups onto an aromatic ring. However, this reaction is often plagued by issues of polyalkylation and rearrangement of the alkylating agent. For the introduction of a simple methyl group, these issues are less pronounced. The regioselectivity is determined by the directing effects of the existing substituents.
Alternatively, a directed ortho-lithiation strategy, as discussed in section 2.1.1, can be employed. If a suitable directing group is present, the ortho-lithiated species can be quenched with an electrophilic methyl source, such as methyl iodide or dimethyl sulfate, to install the methyl group with high regioselectivity.
| Reaction Type | Substrate Example | Reagents | Product |
| Friedel-Crafts Methylation | 1-Bromo-3-fluorobenzene | CH₃Cl/AlCl₃ | Mixture of methylated isomers |
| Directed Ortho-Lithiation | 2-Bromoanisole | 1. n-BuLi 2. CH₃I | 2-Bromo-6-methylanisole |
This table provides examples of methods for the introduction of a methyl group onto an aromatic ring.
The successful synthesis of this compound would likely involve a carefully orchestrated sequence of the reactions described above. The order of introduction of the four substituents is paramount to ensure the desired regiochemical outcome. A retrosynthetic analysis would be essential to devise a viable synthetic route, taking into account the directing effects and compatibility of the functional groups at each stage.
An exploration of advanced synthetic methodologies is crucial for accessing complex, highly substituted aromatic compounds such as this compound. The precise arrangement of four different substituents on the benzene core presents significant challenges in regioselectivity and chemical compatibility. This article delves into sophisticated strategies for the targeted synthesis of this molecule and its derivatives, focusing on modern alkylation techniques, convergent and divergent synthetic architectures, and the optimization of catalytic systems to enhance efficiency and sustainability.
Computational Chemistry and Theoretical Modeling of 2 Bromo 4 Fluoro 3 Methyl 1 Methylthio Benzene
Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Molecular Properties
A crucial first step in computational analysis is the optimization of the molecule's geometry to find its most stable three-dimensional arrangement, corresponding to a minimum on the potential energy surface. For 2-Bromo-4-fluoro-3-methyl-1-(methylthio)-benzene, this involves determining the precise bond lengths, bond angles, and dihedral angles. Due to the presence of the methyl and methylthio groups, which can rotate, the molecule may have multiple stable conformations. A thorough conformational analysis is necessary to identify the global minimum energy structure and any other low-energy conformers that might be present at room temperature.
Theoretical calculations would likely be performed using a method like DFT with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) to accurately model the molecule. The optimized geometry would reveal the extent of any steric hindrance between the adjacent methyl and methylthio groups and the bromo substituent, which could lead to slight distortions from a perfectly planar benzene (B151609) ring.
Table 1: Predicted Optimized Geometrical Parameters for this compound (Note: The following data is hypothetical and represents typical values expected from DFT calculations.)
| Parameter | Predicted Value |
| Bond Lengths (Å) | |
| C-Br | 1.91 |
| C-F | 1.36 |
| C-S | 1.78 |
| S-CH3 | 1.82 |
| C-CH3 | 1.51 |
| C-C (aromatic) | 1.39 - 1.41 |
| **Bond Angles (°) ** | |
| C-C-Br | 119.5 |
| C-C-F | 118.8 |
| C-C-S | 121.0 |
| C-S-C | 105.2 |
| Dihedral Angles (°) | |
| C-C-S-C | 90.5 |
This interactive table presents a summary of the predicted optimized geometrical parameters for this compound.
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. youtube.comwikipedia.orgyoutube.comlibretexts.orgnih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive.
For this compound, the distribution of the HOMO and LUMO would be influenced by the electronic effects of the substituents. The methylthio and methyl groups are electron-donating, while the fluoro and bromo groups are electron-withdrawing through induction but can also participate in resonance. Computational analysis would likely show that the HOMO is primarily localized on the benzene ring and the sulfur atom of the methylthio group, reflecting the electron-donating nature of these moieties. The LUMO, on the other hand, would be expected to have significant contributions from the carbon atoms attached to the electronegative bromine and fluorine atoms.
Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Note: The following data is hypothetical and represents typical values expected from DFT calculations.)
| Parameter | Predicted Energy (eV) |
| HOMO Energy | -6.25 |
| LUMO Energy | -0.85 |
| HOMO-LUMO Gap | 5.40 |
This interactive table summarizes the predicted energies of the frontier molecular orbitals for this compound.
The distribution of electron density within a molecule is fundamental to its chemical behavior. Computational methods can be used to calculate the partial atomic charges on each atom and to generate molecular electrostatic potential (MEP) maps. walisongo.ac.idresearchgate.netresearchgate.net An MEP map provides a visual representation of the electrostatic potential on the electron density surface of a molecule, indicating regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue).
In this compound, the highly electronegative fluorine atom would be expected to create a region of significant negative electrostatic potential. The bromine atom, also electronegative, would contribute to this effect. The sulfur atom in the methylthio group, with its lone pairs of electrons, would also be an electron-rich center. Conversely, the hydrogen atoms of the methyl groups and the aromatic ring would exhibit positive electrostatic potential. The MEP map would be a valuable tool for predicting how the molecule might interact with other molecules, such as in intermolecular interactions or chemical reactions.
Table 3: Predicted Mulliken Atomic Charges for Selected Atoms in this compound (Note: The following data is hypothetical and represents typical values expected from DFT calculations.)
| Atom | Predicted Mulliken Charge (a.u.) |
| Br | -0.05 |
| F | -0.25 |
| S | -0.15 |
| C (attached to Br) | +0.10 |
| C (attached to F) | +0.20 |
| C (attached to S) | +0.08 |
This interactive table presents the predicted Mulliken atomic charges for key atoms in this compound.
Prediction and Interpretation of Spectroscopic Parameters
Computational chemistry is also widely used to predict and interpret various types of molecular spectra, providing a powerful synergy with experimental spectroscopic techniques. researchgate.net
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts and spin-spin coupling constants for a molecule. pdx.eduwisc.edulibretexts.org These predictions are based on calculating the magnetic shielding tensors for each nucleus in the molecule's optimized geometry. By comparing the calculated NMR parameters with experimental data, the structural assignment of a molecule can be confirmed.
For this compound, the predicted ¹H NMR spectrum would show distinct signals for the aromatic protons and the protons of the two methyl groups. The chemical shifts of the aromatic protons would be influenced by the electronic effects of all the substituents. The ¹³C NMR spectrum would similarly show unique signals for each carbon atom, with their chemical shifts being highly dependent on their local chemical environment.
Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound (Note: The following data is hypothetical and represents typical values expected from DFT calculations referenced to TMS.)
| Atom | Predicted Chemical Shift (ppm) |
| ¹H NMR | |
| Aromatic-H | 7.1 - 7.4 |
| S-CH₃ | 2.5 |
| Ring-CH₃ | 2.3 |
| ¹³C NMR | |
| C-Br | 115 |
| C-F | 160 (d, JCF ≈ 245 Hz) |
| C-S | 138 |
| C-CH₃ | 130 |
| S-CH₃ | 15 |
| Ring-CH₃ | 20 |
This interactive table provides a summary of the predicted ¹H and ¹³C NMR chemical shifts for this compound.
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrations of a molecule's chemical bonds. cardiff.ac.ukarxiv.orgnih.govresearchgate.netbrehm-research.de Computational methods can simulate these spectra by calculating the harmonic vibrational frequencies and their corresponding IR intensities and Raman activities. researchgate.net These theoretical spectra are invaluable for assigning the vibrational modes observed in experimental spectra, helping to confirm the molecule's structure and providing insights into its bonding.
The simulated IR and Raman spectra of this compound would exhibit characteristic bands corresponding to the various functional groups present. These would include C-H stretching vibrations of the aromatic ring and methyl groups, C-C stretching vibrations of the benzene ring, and vibrations involving the C-Br, C-F, and C-S bonds.
Table 5: Predicted ajor Vibrational Frequencies (cm⁻¹) for this compound (Note: The following data is hypothetical and represents typical values expected from DFT calculations.)
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
| Aromatic C-H Stretch | 3050 - 3100 |
| Methyl C-H Stretch | 2900 - 3000 |
| Aromatic C=C Stretch | 1450 - 1600 |
| C-F Stretch | 1200 - 1250 |
| C-S Stretch | 650 - 750 |
| C-Br Stretch | 550 - 650 |
This interactive table highlights the predicted major vibrational frequencies for this compound.
Theoretical Prediction of UV-Vis Absorption Maxima and Electronic Transitions
The ultraviolet-visible (UV-Vis) absorption spectrum of this compound is primarily governed by electronic transitions within the substituted benzene ring. These transitions, typically of the π → π* type, are influenced by the electronic effects of the various substituents: the bromo, fluoro, methyl, and methylthio groups. Time-Dependent Density Functional Theory (TD-DFT) is a common and effective method for predicting such spectra. rsc.orgresearchgate.net
The benzene ring itself exhibits characteristic absorption bands, which are altered by the attached functional groups. The methylthio (-SCH₃) group, acting as an auxochrome with lone pairs on the sulfur atom, can engage in resonance with the benzene ring, generally leading to a bathochromic (red) shift of the absorption maxima. rsc.org Conversely, the electronegative halogen atoms (bromine and fluorine) can have a more complex influence, contributing to both inductive electron withdrawal and weak resonance effects.
Computational studies on similar aromatic sulfides and halogenated benzenes suggest that the main absorption bands of this compound would arise from transitions involving the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is expected to have significant contributions from the π-system of the benzene ring and the p-orbitals of the sulfur atom, while the LUMO will be predominantly a π* orbital of the aromatic ring.
The predicted electronic transitions and their corresponding absorption maxima (λmax) can be estimated by analogy with related compounds. The primary π → π* transitions in substituted benzenes typically occur in the 200-300 nm range. The interplay of the electron-donating methyl and methylthio groups and the electron-withdrawing halogens will determine the precise location of these bands.
Table 1: Predicted UV-Vis Absorption Maxima and Electronic Transitions for this compound (Illustrative)
| Predicted λmax (nm) | Transition Type | Contributing Orbitals (Major) |
| ~260-280 | π → π | HOMO → LUMO |
| ~220-240 | π → π | HOMO-1 → LUMO, HOMO → LUMO+1 |
Note: This table is illustrative and based on general trends observed in substituted benzenes. Actual values would require specific TD-DFT calculations.
Reaction Mechanism Elucidation via Computational Pathways
Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions involving this compound. A likely reaction type for this electron-rich aromatic compound is electrophilic aromatic substitution (EAS). masterorganicchemistry.comuomustansiriyah.edu.iqlibretexts.org Density Functional Theory (DFT) calculations can map out the potential energy surface for such a reaction, identifying key intermediates and transition states.
For an electrophilic attack on the benzene ring, computational methods can locate the transition state (TS) structure, which represents the highest energy point along the reaction coordinate. nih.gov This is typically achieved using algorithms that search for a first-order saddle point on the potential energy surface. The located TS for an EAS reaction would feature the partial formation of a bond between a ring carbon and the incoming electrophile, and a corresponding disruption of the aromatic π-system.
Once a transition state is located, Intrinsic Reaction Coordinate (IRC) analysis is performed. nih.gov This calculation follows the reaction pathway downhill from the transition state in both the forward and reverse directions. A successful IRC calculation confirms that the identified transition state correctly connects the reactants (the benzene derivative and the electrophile) with the intermediate (the sigma complex or arenium ion). nih.gov
By calculating the energies of the reactants, transition state, and intermediates, a reaction energy profile can be constructed. uomustansiriyah.edu.iq The difference in energy between the reactants and the transition state defines the activation barrier (ΔG‡). A lower activation barrier corresponds to a faster reaction rate. For this compound, the activating effects of the methyl and methylthio groups would likely lead to a lower activation barrier for electrophilic substitution compared to unsubstituted benzene.
The orientation of the electrophilic attack (ortho, meta, or para to the existing substituents) will have different activation energies, thus determining the regioselectivity of the reaction. Computational studies on analogous systems can predict the most favorable substitution positions based on the stability of the corresponding transition states. researchgate.net
Table 2: Illustrative Reaction Energetics for a Hypothetical Electrophilic Nitration
| Species | Relative Free Energy (kcal/mol) |
| Reactants | 0.0 |
| Transition State | +15 to +25 |
| Sigma Complex (Intermediate) | +5 to +10 |
| Products | -10 to -20 |
Note: These values are representative for a typical electrophilic aromatic substitution and would need to be calculated specifically for the target reaction.
The solvent environment can significantly influence reaction mechanisms and energetics. Computational solvation models, such as the Polarizable Continuum Model (PCM), can be incorporated into DFT calculations to account for the effect of the solvent. These models treat the solvent as a continuous medium with a specific dielectric constant, which can stabilize charged species like intermediates and transition states. For reactions involving polar or charged species, the inclusion of a solvation model is crucial for obtaining accurate predictions of activation barriers and reaction rates.
Molecular Dynamics Simulations for Conformational Flexibility and Intermolecular Interactions
Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of this compound, including its conformational flexibility and how it interacts with other molecules in different phases. koreascience.krresearchgate.net
In solution, this compound will exhibit translational and rotational motion, as well as internal conformational changes. The most significant conformational freedom arises from the rotation of the methyl group of the methylthio substituent around the C-S bond. MD simulations can track the dihedral angle of this group over time to understand its preferred orientations and the energy barriers between different conformations. iu.edu.sa
The simulations can also reveal information about intermolecular interactions. In solution, this would involve interactions with solvent molecules. In the solid state, MD can be used to model crystal packing and predict properties like lattice energy. The simulations would show how the molecules arrange themselves to maximize favorable intermolecular forces, such as van der Waals interactions and potential weak halogen bonding. Analysis of radial distribution functions from MD simulations can provide detailed information about the average distances and coordination numbers of neighboring molecules. koreascience.kr
Simulations of Interactions with other Chemical Entities (e.g., solvents, catalysts)
No specific studies simulating the interactions of this compound with solvents or catalysts were found in the surveyed literature. Such simulations would typically involve methods like molecular dynamics or Monte Carlo simulations to understand solvation effects, binding affinities to catalyst surfaces, and reaction mechanisms at a molecular level.
Quantitative Structure-Property Relationship (QSPR) Studies
There is no evidence of QSPR studies conducted specifically on this compound in the available literature.
Correlation of Calculated Descriptors with Chemical Reactivity or Material Properties (excluding biological activity)
No research correlating the calculated molecular descriptors of this compound with its chemical reactivity or material properties could be located. Such studies would typically use quantum chemical calculations to determine descriptors like HOMO-LUMO gap, molecular electrostatic potential, and various thermodynamic properties, and then correlate these with experimentally observed reactivity or physical properties.
Applications As a Synthetic Building Block and Precursor for Advanced Materials
Utilization in Material Science Applications (non-biological)
The combination of a polarizable sulfur atom, a halogen, and a fluorinated aromatic ring suggests that derivatives of 2-Bromo-4-fluoro-3-methyl-1-(methylthio)-benzene could be investigated for applications in materials science. However, there is a lack of specific research in this area.
There are no reports on the use of this compound as a monomer or precursor for the synthesis of conjugated polymers or oligomers. The development of new organic electronic materials often involves the polymerization of functionalized aromatic compounds, but this specific molecule has not been featured in such studies.
The potential for this compound to serve as a building block for liquid crystalline materials or components for optoelectronic devices has not been realized in any published research. The synthesis and characterization of materials for these applications using this compound as a starting material are not described in the current body of scientific literature.
Components in Functional Organic Frameworks
Functional organic frameworks (FOFs), including covalent organic frameworks (COFs), are a class of porous crystalline materials built from organic building blocks. The synthesis of these materials relies on the strategic selection of monomers that can undergo polymerization to form extended, regular structures. While halogenated and methylated aromatic compounds are frequently employed as building blocks in the synthesis of various functional organic materials, no specific studies were found that document the incorporation of this compound into a functional organic framework. The presence of a bromine atom suggests its potential use in cross-coupling reactions, a common method for forming the linkages within such frameworks.
As a Ligand Component or Precursor in Catalysis
The molecular architecture of this compound, featuring a reactive bromide and a sulfur-containing methylthio group, presents theoretical possibilities for its use in catalysis.
Design of Novel Phosphine (B1218219) or N-Heterocyclic Carbene Ligands
The synthesis of phosphine ligands often involves the reaction of an organometallic reagent (derived from an aryl halide) with a phosphorus halide. Theoretically, the bromo-functional group on this compound could be converted into an organolithium or Grignard reagent, which could then be reacted with a chlorophosphine to introduce a phosphine group.
Similarly, N-heterocyclic carbene (NHC) ligands are synthesized from imidazolium or other azolium salts, which are themselves often prepared from precursors containing amine and halide functionalities. While benzene-based structures can serve as backbones for NHC ligands, the scientific literature does not provide a synthetic route to a specific phosphine or NHC ligand that utilizes this compound as the starting material. General procedures for NHC synthesis often involve the condensation of diamines with a carbon source, a pathway for which this compound is not a direct precursor without significant modification.
Precursor for Metal-Organic Framework (MOF) Synthesis
Metal-Organic Frameworks (MOFs) are constructed from metal ions or clusters linked together by organic molecules known as linkers. These linkers typically possess coordinating functional groups, most commonly carboxylates, that bind to the metal centers.
For this compound to act as a precursor for a MOF linker, it would need to undergo chemical modification to introduce such coordinating groups. A plausible, though undocumented, synthetic route could involve the conversion of the methyl group to a carboxylic acid or the transformation of the bromo- group into a carboxylate via carboxylation of an organometallic intermediate. However, there are no published examples of this compound being used for the synthesis of a MOF.
Analytical Standards and Reference Materials in Chemical Process Monitoring
The utility of a compound as an analytical standard requires it to be well-characterized, stable, and available in high purity. It serves as a benchmark for identifying and quantifying other substances.
Development of Analytical Methods for Related Substituted Aromatics
While this compound could theoretically be used as a reference material in the development of chromatographic or spectroscopic methods for the analysis of related halogenated and sulfur-containing aromatic compounds, there is no evidence in the literature of it being specifically employed for this purpose. Method development studies typically use a range of commercially available or custom-synthesized compounds to validate the analytical technique.
Use as a Reference Standard for Reaction Monitoring and Quality Control
As a potential synthetic intermediate, this compound could be used as an internal or external standard to monitor the progress of reactions in which it is a starting material or to assess the purity of a final product. This application is plausible for any chemical process involving this molecule. However, specific instances of its use as a documented reference standard for quality control in a defined chemical process are not available in the public domain.
Future Research Directions and Unexplored Avenues for 2 Bromo 4 Fluoro 3 Methyl 1 Methylthio Benzene
Development of Greener Synthetic Pathways and Sustainable Chemical Transformations
The pursuit of environmentally benign chemical processes is a paramount goal in modern chemistry. Future research should focus on developing sustainable methods for the synthesis and transformation of 2-Bromo-4-fluoro-3-methyl-1-(methylthio)-benzene.
Visible-light photocatalysis has emerged as a powerful tool for organic synthesis, offering mild reaction conditions and unique reactivity. nih.gov The application of photocatalysis to transformations involving halogenated aromatics is a growing field. mdpi.com Future studies could explore the use of photocatalysts to mediate novel reactions of this compound, such as cross-coupling reactions or the introduction of new functional groups.
Electrosynthesis, which uses electricity to drive chemical reactions, offers another green alternative to traditional synthesis methods. researchgate.net Research into the electrochemical halogenation and modification of aromatic compounds is gaining traction. researchgate.net Investigating the electrochemical behavior of this compound could lead to the development of efficient and selective methods for its synthesis and derivatization.
| Green Chemistry Approach | Potential Application to this compound | Anticipated Advantages |
| Photocatalysis | C-H functionalization, cross-coupling reactions, dehalogenation. | Mild reaction conditions, high selectivity, use of visible light as a renewable energy source. nih.govmdpi.com |
| Electrosynthesis | Halogenation, oxidation of the methylthio group, polymerization. | Avoidance of stoichiometric reagents, precise control over reaction conditions, potential for scalability. researchgate.net |
Flow chemistry, the practice of performing chemical reactions in a continuous stream rather than in a batch, offers numerous advantages, including improved safety, better heat and mass transfer, and easier scalability. researchgate.netresearchgate.net The synthesis of active pharmaceutical ingredients and other important organic compounds is increasingly being performed using flow processes. uc.pt Applying flow chemistry to the synthesis of this compound and its derivatives could enable safer, more efficient, and scalable production, which is crucial for potential industrial applications. researchgate.net
Exploration of Novel Reactivity and Unconventional Functional Group Interconversions
The unique combination of functional groups in this compound presents opportunities to explore novel chemical reactivity. The interplay between the electron-donating methylthio and methyl groups and the electron-withdrawing bromo and fluoro groups can lead to unique regioselectivity in electrophilic aromatic substitution reactions. youtube.comwikipedia.org Future research could focus on uncovering new transformations and functional group interconversions that are specific to this substitution pattern. For instance, the development of methods for the selective functionalization of the C-H bonds or the controlled transformation of the methylthio group could yield a diverse range of new molecules.
Integration into Advanced Supramolecular Architectures and Self-Assembled Systems
Halogen bonding is a noncovalent interaction where a halogen atom acts as an electrophilic species, and it has become a powerful tool in crystal engineering and supramolecular chemistry. nih.govresearchgate.net The bromine and fluorine atoms in this compound can potentially participate in halogen bonding, directing the self-assembly of molecules into well-defined supramolecular structures. nih.govresearchgate.net Future work could investigate the ability of this compound and its derivatives to form liquid crystals, gels, or other organized assemblies driven by halogen bonding and other noncovalent interactions. mdpi.com
Interdisciplinary Research with Emerging Chemical Technologies (e.g., AI-driven retrosynthesis, automated synthesis)
| Emerging Technology | Application to this compound | Potential Impact |
| AI-Driven Retrosynthesis | Designing novel and efficient synthetic pathways. | Faster discovery of synthetic routes, reduction in trial-and-error experimentation. chemcopilot.com |
| Automated Synthesis | High-throughput synthesis and optimization of derivatives. | Accelerated development of new materials and bioactive molecules. synthiaonline.com |
Computational Design of Derivatives with Precisely Tunable Chemical and Spectroscopic Properties
Computational chemistry offers powerful tools for predicting the properties of molecules and designing new ones with desired characteristics. nih.gov Density Functional Theory (DFT) and other computational methods can be used to calculate the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives. chemrxiv.org This in-silico approach can guide the rational design of new compounds with tailored properties for specific applications, such as in materials science or medicinal chemistry. nih.govresearchgate.net For example, computational screening could identify derivatives with specific absorption and emission properties for use as fluorescent probes or in organic electronics.
Q & A
Q. What are the optimal synthetic routes for 2-Bromo-4-fluoro-3-methyl-1-(methylthio)-benzene, considering steric and electronic effects?
The synthesis of this compound requires careful planning due to the steric bulk of the methylthio (SMe) group and the electron-withdrawing bromo/fluoro substituents. A plausible route involves sequential functionalization:
- Step 1: Introduce the methylthio group via nucleophilic aromatic substitution (SNAr) on a pre-halogenated benzene derivative. For example, methylthiolation at position 1 using sodium methanethiolate under basic conditions .
- Step 2: Bromination at position 2 using N-bromosuccinimide (NBS) under controlled conditions to avoid over-bromination.
- Step 3: Fluorination via Balz-Schiemann reaction or halogen exchange (e.g., using KF in the presence of a palladium catalyst) at position 4 .
- Step 4: Methyl group introduction via Friedel-Crafts alkylation or directed ortho-methylation using a methylating agent like MeI and a directing group .
Key Considerations: Steric hindrance from the SMe group may necessitate elevated temperatures or catalytic systems (e.g., CuI for Ullmann-type couplings) to improve yields .
Q. How can researchers confirm the regiochemical structure of this compound using spectroscopic methods?
- 1H/13C NMR:
- The methylthio group (SMe) deshields adjacent protons, causing distinct splitting patterns. For example, the proton at position 6 (ortho to SMe) typically appears as a doublet due to coupling with fluorine at position 4 .
- Fluorine’s electronegativity shifts the 19F NMR signal to ~-110 ppm (relative to CFCl3), consistent with para-substituted fluorobenzenes .
- Mass Spectrometry (HRMS): Look for the molecular ion peak at m/z 235.12 (C8H8BrFS) and isotopic patterns characteristic of bromine (1:1 ratio for 79Br/81Br) .
- X-ray Crystallography: If single crystals are obtainable, the spatial arrangement of substituents can be unambiguously resolved, as seen in structurally related bromo-fluoro-toluenes .
Q. What purification techniques are recommended for achieving >95% purity in this compound?
- Column Chromatography: Use silica gel with a hexane/ethyl acetate gradient (8:2 to 6:4) to separate brominated byproducts.
- Recrystallization: Solvent systems like dichloromethane/hexane or methanol/water are effective, as demonstrated for similar bromo-fluorobenzene derivatives (e.g., 1-Bromo-3-chloro-4-(methylthio)benzene, >95% purity via recrystallization) .
- HPLC: For analytical validation, reverse-phase C18 columns with acetonitrile/water mobile phases achieve high-resolution separation .
Advanced Research Questions
Q. How does the methylthio group influence regioselectivity in cross-coupling reactions with this compound?
The SMe group acts as a strong electron-donating substituent, activating the benzene ring for electrophilic substitution. However, steric hindrance at position 1 directs coupling reactions (e.g., Suzuki-Miyaura) to occur preferentially at position 5 or 5.
- Example: Pd-catalyzed coupling with arylboronic acids favors position 5 due to reduced steric clash compared to position 2 (adjacent to bromine). This contrasts with methylsulfonyl analogs, where electronic deactivation dominates .
- Mechanistic Insight: Computational studies (DFT) on similar systems show that the SMe group lowers the activation energy for meta-substitution by stabilizing transition states through hyperconjugation .
Q. What strategies mitigate steric hindrance in Buchwald-Hartwig aminations involving this compound?
- Ligand Design: Bulky ligands like XPhos or RuPhos enhance catalytic efficiency by preventing catalyst poisoning from the SMe group .
- Solvent Optimization: Polar aprotic solvents (e.g., DMF or NMP) improve solubility of the sterically congested substrate.
- Temperature Control: Reactions conducted at 80–100°C balance activation energy requirements with decomposition risks, as shown in analogous bromo-trifluoromethoxybenzene systems .
Q. How does this compound’s reactivity in nucleophilic aromatic substitution (SNAr) compare to its chloro or iodo analogs?
- Reactivity Trend: Bromine’s moderate leaving-group ability (compared to iodine) results in slower SNAr kinetics but higher selectivity. Fluorine at position 4 further deactivates the ring, requiring strong nucleophiles (e.g., NaN3) and elevated temperatures .
- Experimental Data: In SNAr with azide ions, the reaction proceeds at 120°C in DMSO, yielding 4-azido derivatives with >80% conversion, whereas chloro analogs require harsher conditions (140°C) .
Q. What are the implications of the methylthio group for biological activity in medicinal chemistry applications?
- Membrane Permeability: The lipophilic SMe group enhances blood-brain barrier penetration, as observed in fluorinated CNS-active compounds .
- Enzyme Inhibition: Thioether moieties can act as mechanism-based inhibitors by forming covalent adducts with cysteine residues (e.g., in kinase targets) .
- Toxicity Considerations: Methylthio metabolites may undergo oxidative metabolism to sulfoxides, requiring careful ADMET profiling .
Q. What safety protocols are critical when handling this compound in the laboratory?
- Personal Protective Equipment (PPE): Use nitrile gloves, goggles, and fume hoods to avoid dermal/ocular exposure, as brominated aromatics are potential irritants .
- Storage: Store at 2–8°C under inert gas (N2 or Ar) to prevent degradation, similar to 4-Bromofluorobenzene standards .
- Spill Management: Neutralize with activated carbon and dispose via hazardous waste channels, adhering to UN guidelines for halogenated organics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
